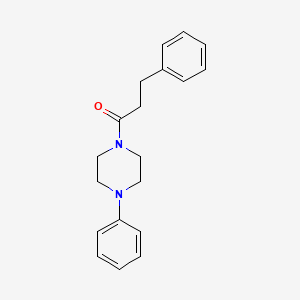
2-(2-chlorophenoxy)-N-(4-methyl-3-nitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chlorophenoxy)-N-(4-methyl-3-nitrophenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chlorophenoxy group and a nitrophenyl group attached to an acetamide backbone
Applications De Recherche Scientifique
2-(2-chlorophenoxy)-N-(4-methyl-3-nitrophenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of agrochemicals and other industrial products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenoxy)-N-(4-methyl-3-nitrophenyl)acetamide typically involves the following steps:
Formation of 2-chlorophenoxyacetic acid: This can be achieved by reacting 2-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Amidation Reaction: The 2-chlorophenoxyacetic acid is then reacted with 4-methyl-3-nitroaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-chlorophenoxy)-N-(4-methyl-3-nitrophenyl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom in the chlorophenoxy group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Sodium hydroxide, potassium carbonate
Hydrolysis: Aqueous acid or base
Major Products Formed
Reduction: 2-(2-aminophenoxy)-N-(4-methyl-3-nitrophenyl)acetamide
Substitution: Various substituted phenoxyacetamides
Hydrolysis: 2-chlorophenoxyacetic acid and 4-methyl-3-nitroaniline
Mécanisme D'action
The mechanism of action of 2-(2-chlorophenoxy)-N-(4-methyl-3-nitrophenyl)acetamide involves its interaction with specific molecular targets. For example, if it exhibits antimicrobial activity, it may inhibit the growth of bacteria by interfering with essential cellular processes. The exact pathways and molecular targets would depend on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-chlorophenoxy)-N-(4-methylphenyl)acetamide: Lacks the nitro group, which may result in different chemical and biological properties.
2-(2-chlorophenoxy)-N-(3-nitrophenyl)acetamide: Similar structure but with the nitro group in a different position, potentially affecting its reactivity and activity.
2-(2-chlorophenoxy)-N-(4-methyl-3-aminophenyl)acetamide: The nitro group is reduced to an amine, which can significantly alter its chemical behavior and biological activity.
Uniqueness
2-(2-chlorophenoxy)-N-(4-methyl-3-nitrophenyl)acetamide is unique due to the presence of both a chlorophenoxy group and a nitrophenyl group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
IUPAC Name |
2-(2-chlorophenoxy)-N-(4-methyl-3-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4/c1-10-6-7-11(8-13(10)18(20)21)17-15(19)9-22-14-5-3-2-4-12(14)16/h2-8H,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYLGDAZAWNWEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=CC=C2Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2-chlorophenyl)prop-2-enamide](/img/structure/B5537038.png)
![3-methyl-6-{4-[4-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}pyridazine](/img/structure/B5537039.png)


![3-isobutyl-N-methyl-N-{[3-(4-pyridinyl)-5-isoxazolyl]methyl}-5-isoxazolecarboxamide](/img/structure/B5537067.png)
![4-acetyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5537081.png)

![2-methyl-4-{4-[(8-methyl-2,8-diazaspiro[4.5]dec-2-yl)carbonyl]phenyl}-2-butanol](/img/structure/B5537092.png)
![(NE)-N-[[4-[(4-fluorophenyl)methoxy]-3-iodo-5-methoxyphenyl]methylidene]hydroxylamine](/img/structure/B5537105.png)
![N-[4-(cyanomethyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5537114.png)
![2,2-dimethyl-N-(4-{[6-methyl-2-(1-pyrrolidinyl)-4-pyrimidinyl]amino}phenyl)propanamide](/img/structure/B5537123.png)
![2-{3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-N-(2-furylmethyl)acetamide](/img/structure/B5537128.png)
![(NZ)-N-[(4-bromophenyl)-phenylmethylidene]hydroxylamine](/img/structure/B5537134.png)
![4-hydroxy-7-(4-methoxyphenyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one](/img/structure/B5537141.png)
